![molecular formula C10H21NO6S B037850 [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate CAS No. 6891-44-7](/img/structure/B37850.png)

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate

説明

“[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate” is a zirconium, aluminum, and organic surface-treated multipurpose rutile titanium dioxide pigment . It has a narrow-size material distribution, good whiteness, and high weather resistance .

Synthesis Analysis

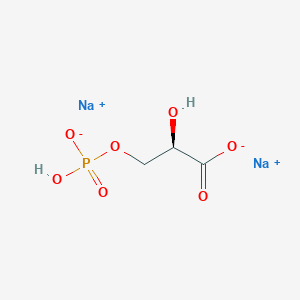

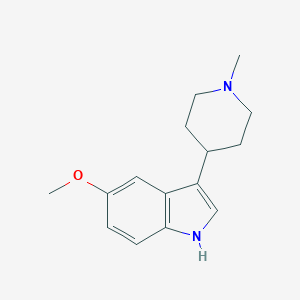

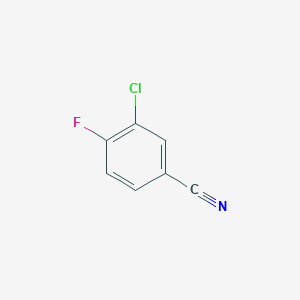

The synthesis of “[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate” involves polymerizing chitosan with two cationic monomers of the same structure but with different counter ions . The polymerization of chitosan with the cationic monomers performed under the conditions of 50 °C, 5 h, 7 pH, and 2/1 mol/mol monomer/chitosan led to chitosan−METMS and METAC with the cationic charge densities of 3.22 and 2.88 mequiv/g, respectively .Molecular Structure Analysis

The molecular structure of “[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate” is represented by the linear formula: H2C=C(CH3)CO2CH2CH2N(CH3)3(OSO3CH3) . Its molecular weight is 283.34 .Chemical Reactions Analysis

“[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate” is used in the production of chitosan-based hydrogels via polymerizing chitosan . The hydrogels had remarkable compression resistance, withstanding a high strain of 85% with excellent shape recovery .Physical And Chemical Properties Analysis

“[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate” is a liquid that contains 600 ppm monomethyl ether hydroquinone as an inhibitor . It has a concentration of 75 wt. % in H2O, a refractive index n20/D of 1.469, and a density of 1.105 g/mL at 25 °C .科学的研究の応用

Synthesis of Polyampholytic Diblock Copolymers

METAC is utilized in the synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization . These copolymers consist of an anionic block of poly(methacrylic acid) and a cationic block comprising METAC. Such structures are significant in creating materials with balanced charges, which can precipitate from solutions at specific pH levels, making them useful for controlled release systems and responsive surfaces.

Water-Soluble Polymers for Low-Viscosity Latex Particles

High molecular weight water-soluble polymers incorporating METAC can be synthesized to form low-viscosity latex particles . These particles are particularly useful in highly salty media and can be used to create turbid, free-flowing dispersions or transparent gels upon dilution, which have applications in drug delivery systems and as viscosity modifiers.

Antibacterial Materials

Polymers based on METAC have shown potential as antibacterial materials due to their ability to rapidly adsorb and precipitate bacteria via their cationic surface charge . This application is crucial in developing new antibacterial coatings and treatments for medical devices and surfaces to prevent bacterial infections.

Dental Adhesives

METAC has been studied for its inclusion in experimental dental adhesives . The addition of METAC to adhesive formulations aims to enhance mechanical and biological properties and provide in vitro antibacterial activity, which is essential for preventing dental caries and ensuring the longevity of dental restorations.

Steric Stabilization in Polymerization

The use of METAC in the synthesis of zwitterionic water-soluble polymers acts as a salt-tolerant soluble precursor block . This property is leveraged in the steric stabilization of diblock copolymer particles, which is a critical aspect in the field of polymer chemistry for creating stable colloidal systems.

Isoelectric Point Identification

METAC-containing diblock copolymers are used to identify the isoelectric point (IEP) in aqueous solutions . Determining the IEP is vital for applications in bioseparation processes, such as protein purification and the design of pH-responsive systems.

作用機序

Target of Action

It’s known that this compound is used in the synthesis of amphiphilic graft copolymers . These polymers are used for the delivery of pharmaceutical ionic drugs , suggesting that the compound may interact with drug molecules and biological membranes.

Mode of Action

The compound interacts with its targets through its cationic nature . It forms a part of the side chains of the amphiphilic graft copolymers . The interaction of the compound with its targets results in the formation of these polymers, which can encapsulate drug molecules and facilitate their delivery .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which may affect various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

As a part of amphiphilic graft copolymers, the compound may influence the bioavailability of encapsulated drugs .

Result of Action

It’s known that the compound is used in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which can result in the therapeutic effects of the encapsulated drugs.

Action Environment

The action, efficacy, and stability of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate can be influenced by various environmental factors. For instance, the compound is soluble in water , which suggests that its action and stability can be affected by the presence of water. Furthermore, the compound is heat-stable , which suggests that it can maintain its action and stability under high-temperature conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBKAGRPNRKYAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27103-90-8, Array | |

| Record name | Polyquaternium 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 229-995-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040258 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Methacryloyloxy)ethyl)trimethylammonium methyl sulfate | |

CAS RN |

6891-44-7 | |

| Record name | Methacryloyloxyethyltrimethylammonium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 229-995-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y00S7XU0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the counterion in METMS affect its polymerization with chitosan and the properties of the resulting hydrogel?

A1: Research indicates that the counterion associated with METMS plays a crucial role in its polymerization with chitosan. A study comparing METMS with [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) found that the counterion (methyl sulfate vs. chloride) impacted both the polymerization performance and the characteristics of the resulting chitosan-based hydrogels. [] Specifically, the choice of counterion affected the cationic charge density of the final hydrogel. The study also found that the counterion significantly influenced the water uptake and swelling properties of the hydrogel, as well as its ability to adsorb anionic dyes. [] This highlights the importance of counterion selection when designing hydrogels with specific properties.

Q2: Can METMS be used to modify the properties of natural polymers besides chitosan?

A2: Yes, METMS has shown promising results in modifying other natural polymers like xylan. [] Researchers successfully polymerized xylan with METMS in a semi-dry process, creating a cationic xylan derivative with a high charge density. [] This modification significantly enhanced the adsorption of the xylan derivative onto kaolin, making it a potential candidate for applications like wastewater treatment. []

Q3: What analytical techniques are commonly employed to characterize polymers synthesized using METMS?

A3: Various analytical techniques are used to characterize polymers synthesized with METMS, providing insights into their structure and properties. Common techniques include:

- Elemental Analysis: Used to determine the elemental composition of the polymer, confirming successful incorporation of METMS. []

- Gel Permeation Chromatography (GPC): Determines the molecular weight and distribution of the synthesized polymer. []

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies specific functional groups present in the polymer and confirms the formation of new bonds during polymerization. [, ]

- X-ray Diffraction (XRD): Provides information about the crystallinity and morphology of the polymer. []

- Differential Scanning Calorimetry (DSC): Measures the thermal transitions of the polymer, such as glass transition temperature and melting point, which can be influenced by the incorporation of METMS. []

- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer, including the arrangement of atoms and the presence of specific chemical environments. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)

![Benz[f]indan-1-ol](/img/structure/B37803.png)